Eicosadienoic Acid (8Z,14Z)

Übersicht

Beschreibung

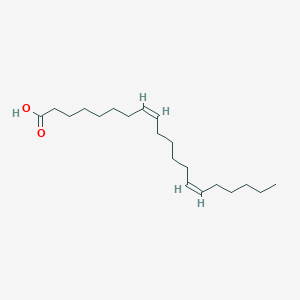

Eicosadiensäure (8Z,14Z) ist eine mehrfach ungesättigte Fettsäure mit der Summenformel C20H36O2. Sie zeichnet sich durch zwei Doppelbindungen an den Positionen 8 und 14 in der Kohlenstoffkette aus, beide in der cis (Z)-Konfiguration . Diese Verbindung kommt natürlich in einigen Lebensmitteln und Pflanzenölen vor und wurde in Muttermilch in einer Konzentration von 0,19 % der gesamten Fettsäuren nachgewiesen .

Vorbereitungsmethoden

Eicosadiensäure (8Z,14Z) kann durch verschiedene chemische Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Verlängerung und Desaturierung von Linolsäure. Der Prozess beinhaltet typischerweise die Verwendung von Desaturase-Enzymen, um Doppelbindungen an bestimmten Positionen einzuführen . Industrielle Produktionsmethoden können die Extraktion der Verbindung aus natürlichen Quellen wie Pflanzenölen umfassen, gefolgt von Reinigungsprozessen, um die gewünschten Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Eicosadiensäure (8Z,14Z) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann unter dem Einfluss von Sauerstoff und Licht stattfinden, was zur Bildung von Hydroperoxiden und anderen Oxidationsprodukten führt.

Reduktion: Hydrierung kann die Doppelbindungen reduzieren und die Verbindung in eine gesättigte Fettsäure umwandeln.

Substitution: Die Carboxylgruppe kann an Veresterungsreaktionen mit Alkoholen teilnehmen, um Ester zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffgas für die Reduktion, Sauerstoff oder Peroxide für die Oxidation und Alkohole für die Veresterung. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind gesättigte Fettsäuren, Hydroperoxide und Ester .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Metabolism

Eicosadienoic Acid is primarily derived from linoleic acid and can be metabolized into several bioactive compounds, including dihomo-γ-linolenic acid and arachidonic acid. Its metabolism is significant in the context of inflammatory processes. A study demonstrated that Eicosadienoic Acid can modulate the production of pro-inflammatory mediators in macrophages, suggesting its role in inflammatory responses .

Table 1: Metabolic Pathways of Eicosadienoic Acid

| Compound | Description |

|---|---|

| Linoleic Acid | Precursor to Eicosadienoic Acid |

| Dihomo-γ-Linolenic Acid | Metabolite involved in anti-inflammatory pathways |

| Arachidonic Acid | Precursor for eicosanoids, involved in inflammation |

| Sciadonic Acid | Product of Eicosadienoic Acid metabolism |

Nutritional Applications

Eicosadienoic Acid has been identified in human milk at concentrations around 0.19% of total fatty acids, indicating its nutritional significance during early development . Its presence suggests potential health benefits, particularly in infant nutrition where fatty acids play critical roles in growth and brain development.

Therapeutic Potential

Research indicates that Eicosadienoic Acid may have therapeutic applications due to its influence on inflammatory processes. In a study involving murine macrophages, it was found that Eicosadienoic Acid could decrease nitric oxide production while increasing prostaglandin E2 levels upon stimulation with lipopolysaccharides (LPS). This modulation indicates a complex role in inflammation, potentially offering therapeutic avenues for conditions characterized by chronic inflammation .

Case Study: Inflammatory Response Modulation

- Objective : To assess the impact of Eicosadienoic Acid on macrophage response to inflammatory stimuli.

- Method : RAW264.7 macrophages were treated with varying concentrations of Eicosadienoic Acid prior to LPS exposure.

- Results :

- Decreased nitric oxide production.

- Increased levels of prostaglandin E2.

- Altered fatty acid composition within cellular phospholipids.

Industrial Applications

Eicosadienoic Acid is also being explored for its potential applications in the food industry as a functional ingredient due to its health-promoting properties. Its incorporation into dietary supplements and functional foods may enhance their nutritional profile.

Research Directions

While much is known about the metabolic pathways and some physiological effects of Eicosadienoic Acid, further research is needed to fully elucidate its role in human health and disease. Areas for future investigation include:

- Detailed mechanisms of action in inflammatory processes.

- Long-term effects of dietary supplementation.

- Comparative studies with other polyunsaturated fatty acids.

Wirkmechanismus

Eicosadienoic Acid (8Z,14Z) exerts its effects through various molecular pathways. It is metabolized by desaturases to form eicosatrienoic acids, which are potent vasodilators . The compound can modulate the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 by influencing the expression of enzymes like inducible nitric oxide synthase and cyclooxygenase . This modulation helps in regulating inflammatory responses in the body.

Vergleich Mit ähnlichen Verbindungen

Eicosadiensäure (8Z,14Z) kann mit anderen mehrfach ungesättigten Fettsäuren verglichen werden, wie zum Beispiel:

Linolsäure: Ein Vorläufer von Eicosadiensäure (8Z,14Z), sie hat zwei Doppelbindungen an den Positionen 9 und 12.

Arachidonsäure: Enthält vier Doppelbindungen und ist an der Synthese von Eicosanoiden beteiligt, die Signalmoleküle sind.

Eicosatriensäure: Aus Eicosadiensäure (8Z,14Z) durch Desaturierung gebildet, ist sie ein starker Vasodilatator.

Eicosadiensäure (8Z,14Z) ist aufgrund ihrer spezifischen Doppelbindungspositionen und ihrer Rolle bei der Modulation entzündungshemmender Reaktionen einzigartig und damit eine wertvolle Verbindung sowohl in der Forschung als auch in industriellen Anwendungen .

Biologische Aktivität

Eicosadienoic acid (8Z,14Z), also known as 8,14-eicosadienoic acid, is an omega-6 fatty acid characterized by its two double bonds located at the 8th and 14th carbon positions. This compound plays a significant role in various biological processes, particularly through its conversion into eicosanoids, which are crucial signaling molecules involved in inflammation, immunity, and cellular communication.

- Molecular Formula : CHO

- Molecular Weight : 308.5 g/mol

- CAS Number : 135498-07-6

- Structure :

- SMILES:

CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O - InChI:

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12-

- SMILES:

Sources and Metabolism

Eicosadienoic acid is primarily found in human milk and has been detected in various tissues including the placenta . Its biological effects are largely mediated through its conversion into bioactive lipids known as eicosanoids. These metabolites can exert diverse physiological effects by binding to specific receptors in tissues throughout the body.

Biological Activities

1. Anti-inflammatory Effects

Eicosadienoic acid is involved in the synthesis of anti-inflammatory mediators. Research indicates that omega-6 fatty acids, including eicosadienoic acid, can modulate inflammatory responses by influencing the production of prostaglandins and leukotrienes . For instance, in a study examining the effects of dietary omega fatty acids on inflammation markers in patients with chronic diseases, it was found that supplementation with omega fatty acids led to a decrease in pro-inflammatory markers .

2. Cardiovascular Health

Eicosadienoic acid may have cardioprotective properties. Studies suggest that diets rich in polyunsaturated fatty acids can lower the risk of cardiovascular diseases by improving lipid profiles and reducing inflammation . The conversion of eicosadienoic acid to eicosanoids may play a role in maintaining vascular health by regulating blood pressure and vascular tone.

3. Neuroprotective Role

There is emerging evidence suggesting that eicosadienoic acid may have neuroprotective effects. Omega fatty acids are known to support brain health and cognitive function. They may influence neuroinflammation and neuronal signaling pathways that are critical for maintaining cognitive functions .

Research Findings

Several studies have investigated the biological activity of eicosadienoic acid:

Case Studies

- Dietary Impact on Inflammation : A randomized controlled trial assessed the effects of dietary supplementation with omega fatty acids on patients with rheumatoid arthritis. The results indicated a significant reduction in joint inflammation markers after regular intake of eicosadienoic acid-rich oils.

- Cognitive Function in Elderly : A study involving elderly participants showed that those who consumed higher levels of omega fatty acids, including eicosadienoic acid, exhibited better cognitive performance compared to those with lower intake levels .

Eigenschaften

IUPAC Name |

(8Z,14Z)-icosa-8,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONHHCGFNMNGPH-ASZCUJMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.